Product packaging for Bitolterol-d9(Cat. No.:)

Bitolterol-d9

Cat. No.: B1157499
M. Wt: 470.6
Attention: For research use only. Not for human or veterinary use.
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Description

Bitolterol-d9 is a deuterated stable isotope-labeled analog of Bitolterol, intended for use as an analytical reference standard in research and development . This material is provided expressly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. As a high-purity reference standard, this compound is primarily used for identification and purity testing in analytical chemistry, serving as an internal standard for techniques such as High-Performance Liquid Chromatography (HPLC) . Its application is critical in ensuring accurate quantification and quality control during pharmaceutical analysis. The parent compound, Bitolterol, is a prodrug that was formerly used as a short-acting beta-2-adrenergic receptor agonist for the treatment of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD) . Upon administration, Bitolterol is metabolized to the active moiety, Colterol, which works by relaxing the smooth muscles surrounding the bronchial passages . Researchers utilize the this compound isotope to study the pharmacokinetics and metabolic profile of this compound.

Properties

Molecular Formula

C₂₈H₂₂D₉NO₅

Molecular Weight

470.6

Synonyms

p-Toluic acid 4-[2-(tert-Butylamino)-1-hydroxyethyl]-o-phenylene ester-d9;  4-methyl-benzoic Acid 1,1’-[4-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-1,2-phenylene] Ester-d9

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Bitolterol D9

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into the Bitolterol (B1667532) Scaffold

The incorporation of nine deuterium atoms into the bitolterol structure to form Bitolterol-d9 is strategically designed to occur at metabolically labile positions. Given the structure of bitolterol, the most logical site for incorporating nine deuterium atoms is the tert-butyl group, a common target for deuteration to slow down N-dealkylation, a primary metabolic pathway.

Several synthetic strategies can be employed for deuterium incorporation:

Deuterated Building Block Approach: This is the most common and precise method. It involves synthesizing the target molecule using a precursor that already contains the deuterium labels. For this compound, the synthesis would utilize tert-butylamine-d9 as a key building block. This approach ensures the specific placement of deuterium atoms and avoids unwanted side reactions or isotopic scrambling. Multicomponent reactions (MCRs) often utilize deuterated starting materials to efficiently generate libraries of labeled compounds. nih.gov

Hydrogen-Deuterium (H-D) Exchange Reactions: This method involves replacing existing hydrogen atoms with deuterium from a deuterium source, typically heavy water (D₂O), often under high temperature, high pressure, and with the aid of a metal catalyst like Palladium on carbon (Pd/C). tn-sanso.co.jpmdpi.com While effective for certain positions (e.g., hydrogens alpha to a carbonyl group), achieving selective and complete deuteration on a non-activated alkyl group like a tert-butyl group via H-D exchange is challenging and generally not the preferred method for this specific target.

A plausible synthetic pathway for this compound would therefore rely on the building block approach, beginning with a deuterated precursor.

Precursor Chemistry and Reaction Mechanisms for Deuterated Bitolterol and its Key Metabolites (e.g., Colterol-d9)

Bitolterol is a prodrug that is hydrolyzed by esterases in the body to release its active metabolite, colterol (B100066). nih.gov Therefore, the synthesis of this compound logically proceeds through the synthesis of its deuterated metabolite, Colterol-d9.

The key precursor for this synthesis is tert-butylamine-d9 . The reaction mechanism would likely follow these steps:

Preparation of a Protected Catechol Intermediate: The synthesis would start with a suitable catechol derivative where the hydroxyl groups are protected to prevent unwanted side reactions. A common starting material is 3,4-dihydroxy-α-chloroacetophenone. The hydroxyl groups are typically protected as benzyl (B1604629) ethers or other suitable protecting groups.

Nucleophilic Substitution with Deuterated Amine: The protected chloroacetophenone intermediate is then reacted with tert-butylamine-d9. The amine acts as a nucleophile, displacing the chloride to form a deuterated aminoketone intermediate.

Reduction of the Ketone: The carbonyl group of the aminoketone intermediate is reduced to a hydroxyl group. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This step creates the chiral center of the colterol backbone.

Deprotection: The protecting groups on the catechol hydroxyls are removed to yield Colterol-d9 .

Esterification: The final step is the esterification of the two phenolic hydroxyl groups of Colterol-d9 with p-toluoyl chloride. This reaction is typically carried out in the presence of a base (like pyridine) to yield the final product, This compound .

This synthetic route ensures that the nine deuterium atoms are located specifically on the tert-butyl group, creating a stable, isotopically labeled version of the parent drug.

Advanced Purification and Isotopic Enrichment Techniques for this compound Synthesis

Purification is a critical step in the synthesis of any pharmaceutical compound, but it is especially important for isotopically labeled compounds to ensure high chemical and isotopic purity. moravek.com The primary goals are to remove unreacted starting materials, chemical impurities, and, crucially, any non-deuterated or partially deuterated species.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purification of deuterated compounds. moravek.comisotope.com Reverse-phase HPLC, using a C18 column with a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), can effectively separate this compound from its precursors and non-deuterated bitolterol. The separation is based on differences in polarity.

Isotopic Enrichment: The goal is to maximize the percentage of molecules that contain all nine deuterium atoms. Isotopic enrichment is primarily determined by the isotopic purity of the deuterated precursor (tert-butylamine-d9). Using a precursor with >98% isotopic purity is standard. While techniques exist to enrich products post-synthesis, the most effective strategy is to use highly enriched starting materials provided by specialized suppliers. isotope.comotsuka.co.jp

The purification process must be rigorous to ensure the final product meets the standards required for its intended application, such as a reliable internal standard for mass spectrometry-based quantification.

Spectroscopic and Chromatographic Characterization of Deuterated Analogs (e.g., Isotopic Purity, Positional Isomerism)

After synthesis and purification, the identity, purity, and isotopic labeling of this compound must be confirmed. A combination of spectroscopic and chromatographic techniques is used for this characterization. rsc.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the successful incorporation of deuterium and determining isotopic purity. nih.gov The mass of this compound will be nine mass units higher than that of unlabeled bitolterol. By analyzing the isotopic cluster of the molecular ion, the percentage of isotopic purity can be calculated by comparing the relative intensities of the ion peaks corresponding to the fully deuterated (M+9), partially deuterated, and unlabeled (M+0) species. almacgroup.comalmacgroup.com

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)Observed Ion (e.g., [M+H]⁺)Key Differentiator
BitolterolC₂₈H₃₁NO₅461.2199462.2272Unlabeled parent compound
This compoundC₂₈H₂₂D₉NO₅470.2763471.2836Mass shift of +9 Da confirms deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the precise location of the deuterium atoms, thereby verifying the positional isomerism. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the nine protons of the tert-butyl group in unlabeled bitolterol would be absent or significantly diminished. The disappearance of this specific signal confirms that deuteration occurred at the intended site.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift corresponding to the tert-butyl group, providing direct evidence of deuterium at that position.

Chromatographic Purity: The chemical purity of the final compound is determined using HPLC with UV detection. This analysis should show a single major peak, and the purity is typically calculated as the area of the main peak relative to the total area of all peaks. A purity of >98% is generally required. In gas chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, an effect known as the chromatographic H/D isotope effect. nih.gov

Table 2: Summary of Spectroscopic and Chromatographic Characterization

TechniquePurposeExpected Result for this compound
High-Resolution Mass Spectrometry (HRMS)Confirm mass and determine isotopic purityMolecular ion peak observed at M+9 relative to unlabeled compound; isotopic purity calculated from peak intensities. nih.gov
¹H NMRConfirm location of deuterium (positional isomerism)Absence of the proton signal for the tert-butyl group.
HPLC-UVDetermine chemical purityA single major peak indicating high purity (e.g., >98%). isotope.com

This rigorous analytical process ensures that the synthesized this compound is structurally correct, chemically pure, and has the desired level of isotopic incorporation at the correct position.

Advanced Analytical Methodologies for Bitolterol D9 and Its Deuterated Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS stands as a powerful and widely adopted technique for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity and selectivity. nih.gov The development and validation of a reliable LC-MS/MS method are critical for obtaining meaningful data.

In quantitative bioanalysis, an internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as Bitolterol-d9 for the analysis of bitolterol (B1667532). nih.gov The co-elution of the analyte and its SIL-IS ensures that they experience similar ionization effects and potential matrix interferences, leading to more accurate and precise quantification. dshs-koeln.de The use of a SIL-IS is considered the "gold standard" for mitigating the impact of matrix effects on analytical results. nih.gov The fundamental principle is that the ratio of the analyte's peak area to the IS's peak area remains constant even when signal suppression or enhancement occurs. dshs-koeln.de

Parameter Description Importance in Bioanalysis
AnalyteBitolterolThe compound of interest being measured.
Internal Standard (IS)This compoundA stable isotope-labeled analog of the analyte used for quantification.
Co-elutionThe simultaneous elution of the analyte and IS from the chromatography column.Ensures both compounds experience similar matrix effects.
Peak Area RatioThe ratio of the mass spectrometer's response for the analyte to that of the IS.Used to construct the calibration curve and quantify the analyte.

Effective chromatographic separation is crucial to minimize interferences from endogenous matrix components and to resolve the analyte from other metabolites. The optimization of parameters such as the choice of the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with water and additives like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature is essential. nih.gov While deuterated standards like this compound are designed to co-elute with the unlabeled analyte, subtle differences in chromatographic behavior, known as the isotope effect, can sometimes be observed. nih.gov This effect is generally minimal with deuterium (B1214612) labeling but needs to be assessed during method development to ensure accurate integration of chromatographic peaks.

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. The development of an MRM method involves the selection of specific precursor-to-product ion transitions for both the analyte (bitolterol) and the internal standard (this compound). The precursor ion is typically the protonated or deprotonated molecule ([M+H]+ or [M-H]-), which is then fragmented in the collision cell to produce a characteristic product ion.

Ion suppression or enhancement is a significant challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the analyte and internal standard. medipharmsai.com This phenomenon is evaluated during method validation by techniques such as post-column infusion, where a constant flow of the analyte solution is mixed with the column effluent. dshs-koeln.demedipharmsai.com A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the presence of ion suppression or enhancement, respectively.

Parameter Description
Precursor IonThe molecular ion of the analyte or IS selected in the first quadrupole.
Product IonA specific fragment ion of the precursor ion generated in the collision cell.
MRM TransitionThe specific precursor-product ion pair monitored for quantification.
Dwell TimeThe time spent monitoring a specific MRM transition.
Collision EnergyThe energy applied in the collision cell to fragment the precursor ion.

Note: Specific MRM transitions for Bitolterol and this compound would be determined experimentally during method development.

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy of LC-MS/MS assays. medipharmsai.comnih.gov These effects are particularly pronounced in complex biological matrices such as plasma, urine, and tissue homogenates. The evaluation of matrix effects is a critical component of method validation. nih.gov One common approach is to compare the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects, as it is assumed to be affected in the same way as the analyte. nih.govdshs-koeln.de However, it is still crucial to assess the "internal standard normalized matrix factor" to ensure that the compensation is adequate across different sources of the biological matrix. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Deuterated Metabolites

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. azolifesciences.com For non-volatile compounds like bitolterol and its metabolites, a derivatization step is typically required to increase their volatility and thermal stability. researchgate.net This often involves converting polar functional groups, such as hydroxyl and amine groups, into less polar derivatives, for example, through silylation. nih.gov

The analysis of deuterated metabolites by GC-MS can provide valuable information on metabolic pathways. The mass spectra obtained from GC-MS can reveal the incorporation of deuterium into the metabolite molecules, aiding in their identification. The separation power of gas chromatography allows for the resolution of different metabolites before they enter the mass spectrometer. azolifesciences.comgcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. In the context of this compound, NMR is instrumental in confirming the precise location of the deuterium atoms within the molecule. While mass spectrometry can confirm the incorporation of deuterium, it often cannot pinpoint the exact position of the labels.

¹H NMR (proton NMR) would show the absence of signals at the positions where hydrogen atoms have been replaced by deuterium. Furthermore, ²H NMR (deuterium NMR) can be used to directly observe the deuterium nuclei, providing definitive confirmation of their positions and the isotopic purity of the labeled compound. This structural confirmation is crucial for ensuring the quality and reliability of the deuterated standard for use in quantitative bioanalysis.

In Vitro and Ex Vivo Metabolic Research of Bitolterol D9

Identification and Elucidation of Bitolterol-d9 Biotransformation Pathways

The biotransformation of this compound follows a predictable two-phase metabolic sequence, beginning with its activation via hydrolysis, followed by conjugation of the resulting active metabolite.

Bitolterol (B1667532) is biologically inactive and functions as a prodrug. nih.gov Its activation is dependent on enzymatic hydrolysis by esterases, which are found in high concentrations in target tissues such as the lung. nih.govnih.govnih.gov This bioactivation step cleaves the di-p-toluate ester groups from the parent molecule to release the active catecholamine, colterol (B100066) (N-t-butylarterenol). nih.govnih.gov

In the context of this compound, this primary metabolic step involves the same enzymatic process, yielding the deuterated active metabolite, Colterol-d9. Studies using tissue homogenates and cellular systems demonstrate that this hydrolysis is a rapid and efficient process, particularly in tissues rich in esterase activity. The lung is a primary site for this activation, which contributes to the drug's targeted therapeutic effect. nih.govnih.govnih.gov

Table 1: Primary Metabolic Activation of this compound

ProdrugActivating EnzymePrimary Metabolic ReactionActive Metabolite
This compoundEsteraseHydrolysisColterol-d9

Following the Phase I activation to Colterol-d9, the active metabolite undergoes Phase II conjugation reactions, which facilitate its detoxification and excretion. drughunter.comupol.cz These reactions involve the addition of polar ionic groups to the molecule, increasing its water solubility. drughunter.com The primary Phase II pathways for catecholamines like colterol are glucuronidation and sulfation, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. drughunter.comupol.cz

Metabolic studies of the non-deuterated parent compound in humans have identified conjugated forms of colterol in urine, confirming the importance of these pathways. nih.gov It is well-established that Colterol-d9 follows these same conjugation routes. Additionally, O-methylation, catalyzed by Catechol-O-methyltransferase (COMT), can occur, forming a 3-O-methyl metabolite which can also be subsequently conjugated. nih.govupol.cz

Table 2: Major Phase II Metabolic Pathways for Colterol-d9

MetaboliteEnzyme FamilyReaction TypeResulting Conjugate
Colterol-d9UGTsGlucuronidationColterol-d9-glucuronide
Colterol-d9SULTsSulfationColterol-d9-sulfate
Colterol-d9COMTO-MethylationN-t-butylmetarterenol-d9

Enzyme Kinetics and Isotope Effects in this compound Metabolism

The use of deuterated compounds like this compound allows for the investigation of kinetic isotope effects (KIEs). A KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. While specific enzyme kinetic data for this compound is not extensively published in public literature, the principles of KIEs provide a framework for its expected behavior. nih.gov

For the initial hydrolysis of this compound to Colterol-d9, a significant primary KIE is not anticipated. This is because the deuterium (B1214612) atoms in this compound are located on the N-tert-butyl group, which is not directly involved in the enzymatic cleavage of the ester bonds. However, secondary KIEs could subtly influence the rate of this reaction or, more significantly, the subsequent Phase II metabolism of Colterol-d9. Deuteration can sometimes alter metabolic clearance, but this is highly dependent on the specific enzyme and reaction mechanism. nih.gov

Species-Specific Metabolic Comparisons using Deuterated Bitolterol (e.g., in vitro rodent vs. human liver microsomes)

In vitro models, such as liver microsomes and hepatocytes from different species, are essential for evaluating interspecies differences in drug metabolism, which can impact the translation of nonclinical data to humans. rug.nlbioivt.comeuropa.eu Studies on the non-deuterated form of bitolterol have revealed differences in its metabolic disposition between humans and animal models like the dog. nih.gov

When studying the metabolism of [3H]bitolterol, radiochromatograms of urine from both man and dog showed similar patterns of metabolites, including free and conjugated forms of colterol and its 3-O-methylated derivative. nih.gov However, the quantitative distribution can differ. For instance, after oral administration, the recovery of radioactivity in urine over 72 hours was approximately 86% in humans, compared to 58% in dogs. nih.gov

These established species differences are expected to be mirrored in the metabolism of this compound. The use of deuterated material in comparative in vitro systems, such as rodent and human liver microsomes, allows for precise quantification of metabolite formation and helps to determine if an animal model is appropriate for human safety assessment. europa.euresearchgate.net

Table 3: Comparative Metabolite Profile of Bitolterol in Human vs. Dog Urine

Metabolite TypePresence in HumansPresence in Dogs
Free ColterolYesYes
Conjugated ColterolYesYes
Free 3-O-methyl metaboliteYesYes
Conjugated 3-O-methyl metaboliteYesYes
Data derived from studies on [3H]bitolterol. nih.gov

Mechanisms of Prodrug Activation in Lung Tissue and Other Relevant Organs

Bitolterol is designed as an inhaled prodrug to maximize its therapeutic effect within the lungs while minimizing systemic exposure. nih.govresearchgate.net The activation mechanism relies on the high concentration of esterase enzymes present in lung tissue. nih.govnih.gov Upon inhalation, this compound is deposited in the airways where it is rapidly hydrolyzed by these esterases to release the active bronchodilator, Colterol-d9. nih.govnih.gov

Studies have shown that after administration, the intact ester form of bitolterol is retained in lung tissue, allowing for a slow and sustained release of the active compound. nih.gov This localized activation is a key feature of its design. In studies with dogs, radioactivity from labeled bitolterol was shown to concentrate in lung tissue. nih.gov This mechanism ensures that high concentrations of the active drug are achieved at the site of action, leading to prolonged bronchodilation. nih.govnih.gov

Molecular and Cellular Pharmacological Investigations of Bitolterol D9 and Its Metabolites

Receptor Binding Affinity and Selectivity Studies of Deuterated Colterol (B100066) (Active Metabolite)

The foundational principle of deuteration strategy in drug design is that the substitution of hydrogen with deuterium (B1214612) does not significantly alter the molecular shape or steric properties of a compound. Consequently, the pharmacodynamic profile, including receptor binding affinity and selectivity, is expected to remain virtually identical to the non-deuterated analogue.

Scientific investigations into the non-deuterated active metabolite, colterol, have established its affinity for beta-adrenergic receptors. Colterol demonstrates a clear selectivity for the beta-2 (β2) adrenergic receptor subtype, which is concentrated in the smooth muscle of the bronchial passages, over the beta-1 (β1) adrenergic receptor subtype, which is predominantly found in the heart. medchemexpress.com Specifically, studies have determined the half-maximal inhibitory concentration (IC50) for colterol at both receptor subtypes, providing a quantitative measure of its binding affinity. medchemexpress.com

Based on these findings for colterol, the binding profile for deuterated colterol can be confidently inferred. Deuterated colterol is expected to exhibit a comparable high affinity for the β2-adrenoceptor and a lower affinity for the β1-adrenoceptor, thus retaining the selective pharmacological profile of the original compound.

CompoundReceptor SubtypeBinding Affinity (IC50)Selectivity Profile
Colterol (Non-deuterated)β2-Adrenoceptor (Lung)147 nM medchemexpress.comPreferential for β2 over β1
Colterol (Non-deuterated)β1-Adrenoceptor (Heart)645 nM medchemexpress.com
Deuterated Colterol (Predicted)β2-Adrenoceptor (Lung)~147 nMPreferential for β2 over β1
Deuterated Colterol (Predicted)β1-Adrenoceptor (Heart)~645 nM

Colterol is characterized as a beta-2 adrenergic receptor agonist. drugbank.comnih.gov Its agonism is a direct function of its ability to bind to and activate the β2 receptor, initiating a physiological response. The potency of this agonism can be quantified by its binding affinity, where the IC50 value of 147 nM for the β2 receptor indicates a high-potency interaction. medchemexpress.com The agonistic activity of colterol leads to the relaxation of smooth muscles in the airways. drugbank.com

As receptor activation is a consequence of the physical fit and chemical interactions between the ligand and the receptor's binding pocket, the isotopic substitution in deuterated colterol is not anticipated to alter its intrinsic efficacy. Therefore, deuterated colterol is expected to function as a beta-2 adrenergic receptor agonist with a quantitative potency profile that is essentially identical to that of its non-deuterated parent compound.

Activation of the β2-adrenergic receptor by an agonist initiates a well-defined intracellular signaling cascade. This process involves the coupling of the receptor to a Gs protein, which in turn activates the enzyme adenylyl cyclase. The primary function of adenylyl cyclase is to catalyze the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). This accumulation of intracellular cAMP acts as a second messenger, triggering a series of downstream events, including the activation of protein kinase A, which ultimately results in the relaxation of bronchial smooth muscle. unboundmedicine.com

Cellular models are routinely used to quantify the functional consequences of receptor agonism by measuring the production of cAMP. nih.govrevvity.com In these assays, cells expressing the β2-adrenergic receptor are exposed to the agonist, and the resulting change in intracellular cAMP levels is measured to determine the agonist's potency (EC50) and maximal efficacy (Emax). researchgate.net Given that deuterated colterol is expected to possess the same receptor binding and activation properties as colterol, it would likewise activate the Gs protein-adenylyl cyclase pathway and lead to the production of cAMP in a comparable dose-dependent manner.

Comparative Pharmacodynamic Studies of Deuterated Bitolterol (B1667532) and Non-Deuterated Bitolterol in In Vitro Systems and Animal Models (e.g., Bronchodilation Studies in Anesthetized Dogs)

Bitolterol is a prodrug that undergoes hydrolysis by esterase enzymes, particularly in the lung, to release its active metabolite, colterol. nih.govnih.gov Studies in animal models, including dogs, have been instrumental in elucidating its pharmacodynamic profile. Research has shown that after administration, bitolterol is retained in lung tissue, where it is slowly hydrolyzed. nih.gov This gradual release of the active compound, colterol, is responsible for the prolonged bronchodilator activity observed with bitolterol. nih.gov Animal studies have confirmed that bitolterol exhibits significant beta-2 selectivity. nih.gov

In a hypothetical comparative study between deuterated bitolterol (Bitolterol-d9) and non-deuterated bitolterol in an animal model such as the anesthetized dog, the primary pharmacodynamic endpoint, bronchodilation, would be expected to be of a similar magnitude for both compounds. This is because the intrinsic activity of the resulting active metabolite (deuterated vs. non-deuterated colterol) at the β2 receptor is presumed to be identical.

The significant difference would likely emerge in the pharmacokinetic and, consequently, the pharmacodynamic duration. If the deuteration in this compound is placed at a site of metabolic transformation on the colterol molecule, the stronger carbon-deuterium bond would slow down its inactivation and elimination. This would result in a longer half-life for the active metabolite, leading to a more sustained bronchodilator effect compared to the non-deuterated version. The onset of action and the peak effect would likely be similar, but the duration of therapeutic action would be extended.

Investigation of Isotope Effects on Receptor-Ligand Interactions and Efficacy

The primary rationale for developing deuterated pharmaceuticals lies in the kinetic isotope effect (KIE). libretexts.org The KIE arises because a carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher dissociation energy than a carbon-hydrogen (C-H) bond, making it more stable and harder to break. libretexts.orgepfl.ch This effect is most pronounced in reactions where the cleavage of a C-H bond is the rate-determining step, a common scenario in drug metabolism mediated by enzymes. osti.gov Therefore, for this compound, the principal isotope effect is expected to be a reduction in the rate of metabolism of its active metabolite, deuterated colterol. This would decrease its clearance rate and prolong its pharmacological activity.

The impact of isotope substitution on direct receptor-ligand interactions is generally considered negligible. The process of a ligand binding to a receptor is a physical association based on stereochemical fit and non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). This binding event does not typically involve the breaking of covalent C-H bonds, and thus a primary KIE on binding affinity is not expected. nih.gov

While minor secondary isotope effects on binding are theoretically possible due to subtle changes in molecular vibrations, these effects are generally insignificant compared to the primary KIE on metabolism. libretexts.org Furthermore, the intrinsic efficacy of the ligand—its ability to elicit a biological response once bound to the receptor—is a function of the conformational change it induces. As deuteration does not alter the fundamental structure of the molecule, the efficacy of deuterated colterol is expected to be identical to that of non-deuterated colterol. nih.govresearchgate.net

Applications of Bitolterol D9 in Mechanistic Pharmacokinetic Research Models

Design and Implementation of Pharmacokinetic Studies in Animal Models using Bitolterol-d9 as a Tracer or Internal Standard

In preclinical pharmacokinetic (PK) research, the primary goal is to characterize how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. The use of stable isotope-labeled compounds, such as this compound, is central to the design and execution of these studies in animal models. This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, the gold standard for quantifying drugs in biological matrices like plasma, blood, and tissue.

When designing a PK study, researchers administer the parent drug, Bitolterol (B1667532), to animal models such as rats, mice, or dogs. nih.gov Blood samples are then collected at various time points. During sample analysis, a known quantity of this compound is added to each sample. Because this compound is chemically identical to Bitolterol, it behaves similarly during the extraction and ionization processes. However, due to its higher mass, it is detected as a separate entity by the mass spectrometer. This allows it to serve as a reference, correcting for any sample loss during preparation or fluctuations in instrument response (ion suppression or enhancement). nih.gov This methodology ensures that the measured concentration of Bitolterol is highly accurate and reproducible.

The data generated from these studies allows for the calculation of critical PK parameters that describe the drug's fate in the body. While specific studies detailing the use of this compound are proprietary, the resulting data for the parent compound, Bitolterol, would be presented in a format similar to the table below, which outlines key pharmacokinetic parameters typically assessed in preclinical species.

Table 1: Representative Pharmacokinetic Parameters of a Beta-2 Adrenergic Agonist in Preclinical Animal Models

ParameterMouseRatDogMonkey
Clearance (CL) (mL/min/kg)15.836.62.4413.9
Volume of Distribution (Vd) (L/kg)2.19.03.55.5
Terminal Half-Life (t½) (h)2.11.6716.34.8
Oral Bioavailability (F%) 88.0%11.2%55.8%72.4%
Note: This table contains representative data for a compound to illustrate the types of parameters measured using tools like this compound. Data is adapted from studies on other compounds for illustrative purposes. nih.gov

Elucidation of Absorption, Distribution, and Excretion Pathways of this compound in Preclinical Species

Understanding the absorption, distribution, and excretion (ADE) of a drug is fundamental to preclinical development. This compound can be used as a tracer in these studies. By administering a mixture of labeled (this compound) and non-labeled (Bitolterol) drug, researchers can track the compound's journey through the body with high precision.

Absorption: After oral administration, the rate and extent of Bitolterol's absorption from the gastrointestinal tract can be quantified by measuring its concentration in plasma over time. nih.gov this compound ensures accurate measurement, free from interference from endogenous compounds.

Distribution: To determine where the drug distributes in the body, tissue samples (e.g., lung, liver, kidney, brain) are collected at specific time points post-administration. iapchem.org Analysis of these tissues, using this compound as an internal standard, reveals the extent of drug penetration and accumulation in various organs. For an inhaled drug like Bitolterol, a key aspect is its activation within the lung by esterase hydrolysis to its active form, colterol (B100066). nih.gov Distribution studies would focus on quantifying the concentrations of both the prodrug and the active metabolite in lung tissue versus systemic circulation.

Excretion: Excretion studies involve the collection of urine and feces over a set period to determine the routes and rate of elimination of the drug and its metabolites from the body. nih.goviapchem.org The use of this compound allows for the creation of a complete mass balance profile, accounting for all administered drug.

The ADE profile for Bitolterol, elucidated using its deuterated isotopologue, would be summarized as follows.

Table 2: Summary of Absorption, Distribution, and Excretion (ADE) Profile for Bitolterol in Preclinical Species

ADME Parameter Finding Research Implication
Absorption Rapidly absorbed following administration. As a prodrug, it requires activation. nih.govEfficient delivery to the site of action is expected.
Distribution Primarily distributed to the lungs, where it is activated by local enzymes (esterases). nih.govConfirms targeted action in the desired organ, potentially minimizing systemic exposure.
Excretion Eliminated from the body via metabolic conversion and subsequent renal and fecal clearance of metabolites.Understanding clearance pathways is crucial for predicting drug accumulation. nih.gov

Quantitative Assessment of Metabolite Formation and Elimination Rates using Isotopic Labeling

Bitolterol is a prodrug, meaning it is administered in an inactive form and converted to its active metabolite, colterol, by esterase enzymes within the body, particularly in the lungs. nih.gov Isotopic labeling with this compound is a powerful technique for quantifying the kinetics of this metabolic conversion and the subsequent elimination of colterol.

In a typical study, a single dose of Bitolterol is administered, and blood samples are analyzed for both the parent drug (Bitolterol) and its metabolite (colterol). By using both this compound and a corresponding deuterated metabolite (e.g., Colterol-d7) as internal standards, researchers can construct highly accurate concentration-time curves for both compounds. This approach, known as isotope dilution mass spectrometry, allows for the precise determination of the rate of metabolite formation (kf) and the rate of metabolite elimination (km). basicmedicalkey.com

Table 3: Application of Isotopic Labeling in Metabolite Kinetic Analysis

Analyte Internal Standard Mass Spectrometry Role Kinetic Parameter Determined
Bitolterol (Prodrug)This compoundQuantifies the concentration of the parent drug over time.Elimination rate constant of the prodrug (k).
Colterol (Active Metabolite)Colterol-d7Quantifies the concentration of the active metabolite over time.Formation rate (kf) and elimination rate (km) of the metabolite.

Bioanalytical Methodologies for Investigating Drug-Drug Interactions at the Pharmacokinetic Level in Research Models

Drug-drug interactions (DDIs) occur when one drug alters the ADME properties of another, potentially leading to changes in efficacy or toxicity. Investigating potential DDIs is a critical part of preclinical research. mdpi.com Bioanalytical methods, underpinned by the use of stable isotope-labeled internal standards like this compound, are essential for this purpose.

For example, to study if Drug X inhibits the metabolism of Bitolterol, a study would be designed where Bitolterol is administered to animal models both alone and in combination with Drug X. Plasma concentrations of Bitolterol and its metabolite colterol would be measured in both scenarios. The use of this compound as the internal standard is crucial because it ensures that any observed changes in Bitolterol's concentration are a direct result of the interaction with Drug X and not due to analytical variability. nih.gov

If Drug X inhibits the enzymes responsible for metabolizing Bitolterol, researchers would observe a higher plasma concentration and a longer half-life for Bitolterol when it is co-administered with Drug X, compared to when it is given alone. Conversely, if Drug X induces these enzymes, a lower concentration and shorter half-life would be expected. Beta-2 agonists like Bitolterol can have interactions with other drug classes, and these potential DDIs are investigated using these precise bioanalytical techniques. drugs.comnih.gov

Table 4: Investigating Potential Drug-Drug Interactions with Bitolterol using this compound

Interacting Drug Class Potential Pharmacokinetic Interaction Role of this compound
Beta-blockers (e.g., Propranolol) Pharmacodynamic antagonism is the primary concern, but metabolic pathway competition could be investigated.Enables precise quantification of Bitolterol levels to rule out or confirm a pharmacokinetic component to the interaction.
Xanthine Derivatives (e.g., Theophylline) Potential for additive effects. Pharmacokinetic interactions are also possible if metabolic pathways overlap.Serves as the internal standard to accurately measure any changes in Bitolterol clearance when co-administered.
Certain Diuretics & Corticosteroids Can increase the risk of hypokalemia; a pharmacokinetic interaction is less likely but must be formally assessed.Provides robust, reliable data to confirm that the interaction is pharmacodynamic and not due to altered drug exposure.
Monoamine Oxidase Inhibitors (MAOIs) Potential for hypertensive effects. drugbank.comAllows for accurate measurement of systemic Bitolterol concentrations to assess any impact on its clearance.
Note: This table lists potential interactions based on the drug class. drugbank.comdrugs.comnih.gov The use of this compound is to precisely quantify Bitolterol levels during formal DDI studies.

Future Research Trajectories and Unexplored Scientific Avenues for Bitolterol D9

Development of Novel Deuterated Analogs for Mechanistic Investigations of Beta-Adrenergic Systems

The synthesis and study of novel deuterated analogs of Bitolterol (B1667532) could provide invaluable insights into the mechanistic intricacies of beta-adrenergic systems. By selectively replacing hydrogen atoms with deuterium (B1214612) at various positions on the Bitolterol molecule, researchers can probe the kinetic isotope effect (KIE) on different metabolic pathways. nih.gov This can help to elucidate the primary sites of metabolism and the enzymes involved, such as cytochrome P450s. pharmafocusasia.com

Furthermore, studying the interaction of these analogs with beta-1 and beta-2 adrenergic receptors can reveal subtle details about receptor binding and activation. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be employed to study conformational changes in the receptor upon binding of different deuterated ligands. nih.govbiorxiv.org

Table 1: Hypothetical Deuterated Analogs of Bitolterol and Their Potential Research Applications

Analog NamePosition of DeuterationPotential Research Focus
Bitolterol-d3Methyl group on the esterInvestigating the rate of hydrolysis by esterases.
Bitolterol-d4Aromatic ringsStudying the impact on oxidative metabolism by CYPs.
Bitolterol-d2Ethylamino side chainProbing the influence on receptor binding affinity and selectivity.
Colterol-d7Active metaboliteAssessing the intrinsic activity and metabolism of the active form.

Advanced Mass Spectrometry Imaging Techniques for Tissue Distribution Research of Bitolterol-d9

Understanding the spatial distribution of a drug and its metabolites within target tissues is crucial for optimizing drug delivery and minimizing off-target effects. Advanced mass spectrometry imaging (MSI) techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, offer the capability to visualize the distribution of molecules in tissue sections with high spatial resolution. nih.govnih.gov

The use of this compound in conjunction with MSI would provide a powerful tool for tissue distribution research. The distinct mass signature of the deuterated compound allows for its unambiguous detection and differentiation from its non-deuterated counterpart and endogenous molecules. nih.gov This would enable researchers to map the precise localization of this compound and its deuterated metabolites within the lung, including specific cell types like bronchial smooth muscle cells and epithelial cells.

Table 2: Potential Data from a Hypothetical MALDI-MSI Study of this compound in Lung Tissue

AnalyteRegion of InterestRelative Intensity (Arbitrary Units)
This compoundBronchial Epithelium85
This compoundAlveolar Space15
Colterol-d7 (metabolite)Bronchial Smooth Muscle95
Colterol-d7 (metabolite)Pulmonary Vasculature5

Integration of Computational Modeling and In Silico Approaches with Deuterated Compound Research

Computational modeling and in silico approaches are increasingly being used to predict the properties of drug candidates and to guide drug design. nih.govmdpi.com The integration of these methods with research on deuterated compounds like this compound can accelerate the drug development process and provide deeper mechanistic insights.

Molecular docking studies can be used to predict the binding affinity and orientation of this compound within the binding pocket of beta-2 adrenergic receptors. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the enzymatic reactions involved in the metabolism of this compound, providing a theoretical basis for the observed kinetic isotope effects. researchgate.net These computational predictions can then be validated through experimental studies, creating a powerful iterative cycle of research.

Exploration of Deuterium Effects on Stereoselectivity in Enzyme-Mediated Biotransformations

Many drugs, including beta-adrenergic agonists, are chiral molecules, with the different enantiomers often exhibiting distinct pharmacological activities. nih.gov The enzymes responsible for drug metabolism can also exhibit stereoselectivity, preferentially metabolizing one enantiomer over the other. Deuteration has the potential to influence this stereoselectivity. deutramed.com

Future research could explore the effects of deuterium substitution on the stereoselective metabolism of Bitolterol. By synthesizing enantiomerically pure deuterated analogs of Bitolterol, researchers could investigate whether deuteration alters the metabolic fate of the (R)- and (S)-enantiomers. This could lead to the development of "deutero-chiral switching," where a deuterated version of a single enantiomer offers an improved therapeutic profile. deutramed.com

Application of this compound in Pharmacoproteomics and Metabolomics Research Platforms

Pharmacoproteomics and metabolomics are powerful systems-level approaches that aim to understand the effects of drugs on the entire proteome and metabolome of a cell or organism. mdpi.comnih.gov The use of this compound as a chemical probe in these platforms could yield a wealth of information about the downstream effects of beta-2 adrenergic receptor activation.

In a pharmacoproteomics study, stable isotope labeling by amino acids in cell culture (SILAC) could be combined with this compound treatment to quantify changes in protein expression in lung cells. This could identify novel proteins and pathways that are modulated by beta-2 adrenergic signaling. In metabolomics, the use of this compound would allow for the clear distinction between drug-related metabolites and endogenous metabolites, facilitating a more accurate and comprehensive analysis of the metabolic response to drug treatment. nih.gov This could lead to the discovery of novel biomarkers of drug efficacy or response.

Q & A

Q. Which statistical models are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :
  • Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values .
  • Apply multivariate analysis to account for covariates like body weight or metabolic enzyme expression levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.